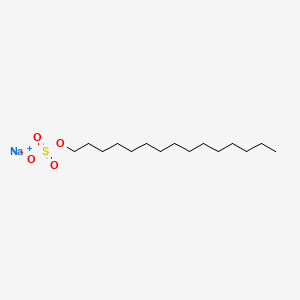

![molecular formula C8H6N2O2 B1603051 吡咯并[1,2-a]吡嗪-3-羧酸 CAS No. 588720-53-0](/img/structure/B1603051.png)

吡咯并[1,2-a]吡嗪-3-羧酸

概览

描述

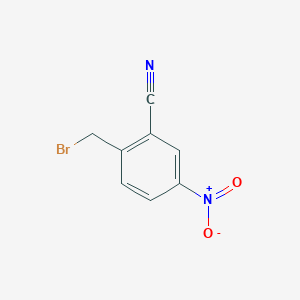

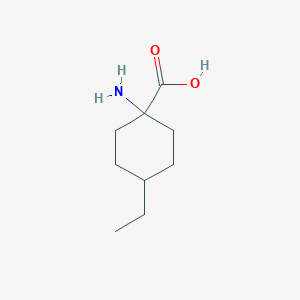

Pyrrolo[1,2-a]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of new compounds related to Pyrrolo[1,2-a]pyrazine-3-carboxylic acid was carried out by two schemes using [3+3]-cycloaddition reaction of 2-azidoacrylic acid derivatives with pyrrolphenylketone as a key stage .Molecular Structure Analysis

The molecular formula of Pyrrolo[1,2-a]pyrazine-3-carboxylic acid is C9H16N2O2 . It has a molecular weight of 184.24 g/mol . The structure includes a pyrrole ring and a pyrazine ring .Physical And Chemical Properties Analysis

Pyrrolo[1,2-a]pyrazine-3-carboxylic acid has a molecular weight of 184.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 .科研应用

合成和反应

吡咯并[1,2-a]吡嗪-3-羧酸及其衍生物已被广泛研究,因其独特的合成和反应性质而闻名。例如,已研究了吡咯并[1,2-a]吡嗪与乙酸酐和各种酸氯化物的酰化反应,揭示了在吡咯环的α位选择性酰化(Terenin et al., 2008)。此外,还开发了吡咯并[1,2-a]吡嗪衍生物的新合成方法,包括一种涉及N-烷基吡咯与水合肼反应的方法(Voievudskyi et al., 2016)。

潜在的抗炎效应

研究探索了吡咯并[1,2-a]吡嗪衍生物的抗炎性能。一项研究合成了三种衍生物,并发现在体外具有中等的抗炎效果,对IL-6的抑制率在50μM时为43-59%(Zhou et al., 2013)。

生物医学应用的合成

已探讨了吡咯并[1,2-a]吡嗪衍生物在生物医学应用中的实用性。例如,描述了苄基(6S)-1,3-二氯-4-氧代-4,6,7,8-四氢-吡咯并[1,2-a]吡嗪-6-羧酸酯的合成,展示了该化合物在生物医学研究中的潜力(Gloanec et al., 2002)。

有机化学应用

该化合物一直是有机化学的焦点,特别是在合成新的环系统和结构方面。例如,已实现了双吡啶并[4',3':4,5]吡咯并[1,2-a:1',2'-d]吡嗪及其脱氮类似物的合成,其中一些衍生物对乳腺和肾癌细胞系表现出适度的活性(Parrino et al., 2014)。

Safety And Hazards

未来方向

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

性质

IUPAC Name |

pyrrolo[1,2-a]pyrazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)7-5-10-3-1-2-6(10)4-9-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBAPDMQXJFUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=CC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626516 | |

| Record name | Pyrrolo[1,2-a]pyrazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolo[1,2-a]pyrazine-3-carboxylic acid | |

CAS RN |

588720-53-0 | |

| Record name | Pyrrolo[1,2-a]pyrazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![7-Benzothiazolesulfonic acid, 2-[4-[(cyanoacetyl)amino]phenyl]-6-methyl-, monosodium salt](/img/structure/B1602968.png)

![Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B1602973.png)

![[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol](/img/structure/B1602976.png)

![6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B1602980.png)